molecular formula C12H15NO4S B8522558 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid

Cat. No.: B8522558
M. Wt: 269.32 g/mol
InChI Key: MYGYBSRIYHZGGL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl group and the sulfur atom is methylated. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-cysteine with a benzyloxycarbonyl group. This is typically achieved by reacting L-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The sulfur atom is then methylated using methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkylating agents like methyl iodide, arylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Free amine after removal of the benzyloxycarbonyl group

    Substitution: Various alkyl or aryl derivatives

Mechanism of Action

The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in specific reactions without unwanted side reactions. The sulfur atom, being methylated, can engage in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the methylated sulfur atom. This combination provides stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

MYGYBSRIYHZGGL-JTQLQIEISA-N

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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